molecular formula C14H16N10O3 B392373 2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide

2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B392373
M. Wt: 372.34g/mol
InChI Key: LPMKOJPKPURIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features multiple functional groups, including oxadiazole rings and a triazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole rings, followed by the introduction of the triazenyl group and the acetamide moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N10O3

Molecular Weight

372.34g/mol

IUPAC Name

2-[(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C14H16N10O3/c1-7-4-3-5-8(2)10(7)17-9(25)6-24(14-12(16)20-27-22-14)23-18-13-11(15)19-26-21-13/h3-5H,6H2,1-2H3,(H2,15,19)(H2,16,20)(H,17,25)

InChI Key

LPMKOJPKPURIBJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=NON=C2N)N=NC3=NON=C3N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=NON=C2N)N=NC3=NON=C3N

Origin of Product

United States

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